Allopurinol sodium is classified as a xanthine oxidase inhibitor, which plays a crucial role in the metabolism of purines. It is derived from allopurinol, a structural analogue of hypoxanthine. The compound's molecular formula is , with a molecular weight of approximately 158.09 g/mol . It is typically administered in its sodium salt form to enhance solubility and bioavailability.
The synthesis of allopurinol sodium can be achieved through several methods, including:
These methods yield high-purity allopurinol sodium suitable for pharmaceutical applications.
The molecular structure of allopurinol sodium features a pyrimidine ring with various functional groups that contribute to its biological activity. Key structural characteristics include:
The compound exhibits a pKa value of approximately 9.31, indicating its basic nature .
Allopurinol sodium participates in several key chemical reactions:
Allopurinol sodium functions primarily by inhibiting xanthine oxidase, thereby reducing uric acid production. The mechanism includes:
This dual action leads to decreased levels of uric acid in plasma and urine, alleviating symptoms associated with hyperuricemia.
Allopurinol sodium exhibits several notable physical and chemical properties:
The thermal decomposition point is around 395 °C, indicating good thermal stability for pharmaceutical formulations.
Allopurinol sodium has several significant scientific applications:
Allopurinol sodium (chemical name: sodium 1H-pyrazolo[3,4-d]pyrimidin-4-olate; CAS RN: 17795-21-0) is an ionic derivative of allopurinol formed through deprotonation of the 4-keto tautomer and subsequent sodium salt formation. Its molecular formula is C₅H₃N₄NaO, with a monoisotopic mass of 158.020455413 Da and an average molecular weight of 158.0933 Da [4]. The structure features a sodium cation coordinated to the enolate oxygen of the pyrimidinone ring, replacing the N1-H proton of the parent compound. This structural modification is confirmed by infrared spectroscopy, which shows a characteristic shift of the carbonyl stretch from 1680 cm⁻¹ (allopurinol) to 1620 cm⁻¹, indicating enolate formation [3] [10].
Crystallographic analysis via powder X-ray diffraction (PXRD) reveals that the salt adopts a monoclinic crystal system with ionic bonding between the sodium ion and the deprotonated heterocycle. The sodium ion additionally coordinates with water molecules in the crystal lattice, forming a stable hydrate [10]. Nuclear Magnetic Resonance (¹H NMR) in DMSO-d₆ displays characteristic downfield shifts for the pyrazolo ring protons (δ 8.00 ppm) compared to allopurinol, consistent with electron density redistribution upon salt formation [3].
Table 1: Key Molecular Properties of Allopurinol Sodium
Property | Value | Method |
---|---|---|
Molecular Formula | C₅H₃N₄NaO | Elemental Analysis |
Monoisotopic Mass | 158.020455413 Da | HRMS |
Crystal System | Monoclinic | PXRD |
Characteristic IR Band | 1620 cm⁻¹ (C=O stretch) | FT-IR |
¹H NMR (DMSO-d₆) | δ 8.00 (s, 2H, aromatic) | 500 MHz NMR |
Industrial production of high-purity allopurinol sodium utilizes stoichiometric reactions between allopurinol and sodium-containing bases under controlled conditions. A patented method involves dissolving allopurinol in a polar solvent (e.g., water, methanol, or ethanol) and reacting it with sodium hydroxide or sodium methoxide at 40–60°C under nitrogen atmosphere [2]. The critical parameters include:
Post-reaction, the product is isolated through crystallization by adding anti-solvents like acetone or tetrahydrofuran. The precipitate is vacuum-filtered and washed with cold tetrahydrofuran to remove residual acids, yielding >99% pure allopurinol sodium [2]. Industrial scale-up employs continuous flow reactors with in-line pH monitoring to ensure complete salt formation. Purification involves recrystallization from dimethylformamide-water mixtures, achieving pharmaceutical-grade purity (>99.85%) as confirmed by HPLC [8].
Allopurinol sodium exhibits markedly enhanced aqueous solubility compared to its parent compound due to ionic dissociation. It demonstrates solubility of 32 mg/mL in water at 25°C—approximately 40-fold higher than allopurinol (0.8 mg/mL) [8] [9]. Solubility remains high across physiological pH ranges (6.0–7.4), with no precipitation observed. In organic solvents, it shows limited solubility: 2 mg/mL in ethanol and 31 mg/mL in DMSO [8].
Stability studies indicate that the solid form is hygroscopic, requiring storage under anhydrous conditions. Accelerated stability testing (30°C ± 5°C, 75% ± 5% RH) over 12 months reveals no significant degradation when protected from light [10]. The salt maintains crystallinity after 6 months at 40°C, as confirmed by unchanged PXRD patterns. However, aqueous solutions degrade at elevated temperatures (>40°C), with hydrolysis generating allopurinol and sodium hydroxide, increasing pH over time [3].
Table 2: Solubility and Stability Profile
Property | Allopurinol Sodium | Allopurinol |
---|---|---|
Water Solubility (25°C) | 32 mg/mL | 0.8 mg/mL |
Ethanol Solubility | 2 mg/mL | <0.1 mg/mL |
Thermal Decomposition | >250°C | 390°C |
Hygroscopicity | High | Low |
Stability (Solid, 25°C) | >12 months | >24 months |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7